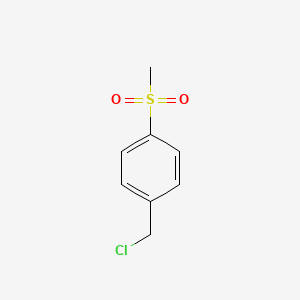

1-(Chloromethyl)-4-(methylsulfonyl)benzene

Description

Significance of Methylsulfonylated Benzene (B151609) Derivatives in Contemporary Organic Chemistry

Methylsulfonylated benzene derivatives are a class of compounds characterized by the presence of a methylsulfonyl group (-SO2CH3) attached to a benzene ring. This functional group significantly influences the chemical and physical properties of the aromatic ring. The sulfonyl group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions.

In contemporary organic chemistry, the methylsulfonyl moiety is recognized for its ability to act as a bioisostere for other functional groups, modulate the pharmacokinetic properties of drug candidates, and serve as a key structural motif in various bioactive compounds. Arylsulfonyl compounds are integral to the development of pharmaceuticals and agrochemicals. For instance, the sulfonamide group, which is structurally related to the methylsulfonyl group, is a cornerstone of many antibacterial drugs. The synthesis of arylsulfonyl compounds has seen significant advancements, with various sulfonylation methods being developed to efficiently introduce this functional group into organic molecules.

Role of Chloromethyl Functionality in Synthetic Strategies for Aromatic Compounds

The chloromethyl group (-CH2Cl) is a highly useful functional group in synthetic organic chemistry. Its presence on an aromatic ring, as in 1-(Chloromethyl)-4-(methylsulfonyl)benzene, introduces a reactive site for nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the facile introduction of a wide variety of nucleophiles.

This reactivity is further enhanced by the presence of the electron-withdrawing methylsulfonyl group on the same benzene ring. This group increases the electrophilicity of the benzylic carbon in the chloromethyl moiety, making it more susceptible to nucleophilic attack. Consequently, this compound can serve as a valuable building block for the synthesis of a diverse range of derivatives. The chloromethyl group can be readily converted into other functional groups such as alcohols, ethers, esters, nitriles, and amines, providing a versatile handle for molecular elaboration.

Overview of Existing Research Trajectories and Identification of Key Knowledge Gaps for this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate. Its bifunctional nature allows for its use in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. For example, it can be used as a precursor to introduce the 4-(methylsulfonyl)benzyl moiety into various molecular scaffolds.

However, a comprehensive review of the scientific literature reveals that research specifically dedicated to this compound is not extensive. While the chemistry of its individual functional groups is well-established, there is a notable knowledge gap regarding the specific reactivity, properties, and applications of this particular combination. Further research is needed to fully explore its potential in various synthetic transformations and to identify novel applications. Detailed mechanistic studies of its reactions and the development of new synthetic methodologies employing this compound as a key starting material are areas that warrant further investigation.

Interdisciplinary Relevance of this compound in Materials Science and Medicinal Chemistry

The structural features of this compound suggest its potential for interdisciplinary applications, particularly in materials science and medicinal chemistry.

In materials science , the reactive chloromethyl group can be utilized for the chemical modification of polymers. For instance, in a manner analogous to 4-chloromethyl styrene, this compound could potentially be used to introduce the methylsulfonylphenyl group into polymer backbones, thereby modifying the physical and chemical properties of the resulting materials. Such modifications could influence properties like thermal stability, solubility, and optical characteristics. However, specific examples of the incorporation of this compound into polymers are not yet widely reported in the literature.

In medicinal chemistry , this compound serves as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. The methylsulfonyl group is a common feature in many bioactive molecules, contributing to their binding affinity and pharmacokinetic profiles. For example, a recently identified potent PI3K alpha inhibitor for the treatment of advanced solid tumors, CYH33, incorporates a methylsulfonylpiperazine moiety. nih.gov While not directly synthesized from this compound, this highlights the importance of the methylsulfonyl group in the design of modern pharmaceuticals. The chloromethyl group of this compound provides a convenient attachment point for coupling this important pharmacophore to other molecular fragments in the development of new drug candidates.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(chloromethyl)-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPRVXKHIXWBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960924 | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53606-06-7, 40517-43-9 | |

| Record name | Benzene, 1-(bromomethyl)-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053606067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 1 Chloromethyl 4 Methylsulfonyl Benzene

Strategies for Introducing the Methylsulfonyl Group onto the Benzene (B151609) Ring

The methylsulfonyl group is a critical pharmacophore in many compounds, and its installation on an aromatic ring can be achieved through several reliable methods.

Friedel-Crafts Acylation/Alkylation Approaches with Sulfonyl Precursors

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. nih.gov In the context of synthesizing sulfones, this reaction can be adapted to introduce the sulfonyl moiety. One common approach involves the use of a sulfonyl chloride (R-SO₂Cl) as the electrophile in a reaction with an aromatic substrate.

For instance, methanesulfonyl chloride can react with an appropriately substituted benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired methylsulfonylbenzene derivative. The reaction proceeds via an electrophilic aromatic substitution mechanism where the highly electrophilic sulfonyl group is attacked by the electron-rich aromatic ring. mdpi.com

While Friedel-Crafts alkylation is also a well-established method for attaching alkyl groups to aromatic rings, its direct application for introducing a methylsulfonyl group is less common. ethz.ch The acylation approach, using a sulfonyl chloride, is generally more prevalent and efficient for this particular transformation. chemguide.co.uk The conditions for Friedel-Crafts acylation are similar to those for alkylation, often employing a Lewis acid catalyst. nih.gov

A general representation of this acylation is as follows: Ar-H + RSO₂Cl --(Lewis Acid)--> Ar-SO₂R + HCl

Where 'Ar' represents the aromatic ring and 'R' is the methyl group.

Oxidation of Sulfur-Containing Precursors (e.g., thioethers to sulfones)

An alternative and widely used strategy for the synthesis of sulfones is the oxidation of a corresponding thioether (Ar-S-R). This method offers a versatile route as thioethers can often be prepared through various nucleophilic substitution reactions.

The oxidation of thioethers to sulfones can be achieved using a range of oxidizing agents. researchgate.net Common oxidants include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and meta-chloroperoxybenzoic acid (m-CPBA). google.com The reaction typically proceeds in a stepwise manner, with the initial oxidation of the thioether yielding a sulfoxide (B87167) (Ar-SO-R), which can then be further oxidized to the sulfone (Ar-SO₂-R). acs.orgrsc.org

The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and avoid undesired side reactions. For example, using a stoichiometric amount of a milder oxidizing agent can sometimes allow for the isolation of the intermediate sulfoxide. However, for the synthesis of sulfones, stronger oxidizing conditions or an excess of the oxidant are generally employed to ensure complete conversion. organic-chemistry.org

A patent describes a method for oxidizing thioethers to sulfones using hydrogen peroxide as the oxidant in the presence of a metal compound catalyst. This method is highlighted for its efficiency, selectivity, and use of environmentally friendly reagents. google.com

Methodologies for Incorporating the Chloromethyl Functionality

The introduction of the chloromethyl group is another key step in the synthesis of the target compound. This can be accomplished either by direct halogenation of a methyl-substituted precursor or by converting another functional group into the chloromethyl moiety.

Halogenation of Methylated Benzene Intermediates

If the synthetic strategy begins with a methylated benzene ring already bearing the methylsulfonyl group (i.e., 4-methylphenyl methyl sulfone), the chloromethyl group can be introduced through a halogenation reaction. This typically involves the reaction of the methylated aromatic compound with a chlorinating agent.

The conditions for this halogenation are critical to ensure that the chlorine atom substitutes a hydrogen on the methyl group (side-chain halogenation) rather than on the aromatic ring (ring halogenation). Side-chain halogenation is generally favored by radical reaction conditions, such as the presence of UV light or a radical initiator. libretexts.org

For example, reacting 4-methylphenyl methyl sulfone with a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator can selectively introduce a chlorine atom onto the methyl group.

| Precursor | Reagent | Conditions | Product |

| 4-Methylphenyl methyl sulfone | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), solvent (e.g., CCl₄), heat | 1-(Chloromethyl)-4-(methylsulfonyl)benzene |

| 4-Methylphenyl methyl sulfone | Sulfuryl chloride (SO₂Cl₂) | Radical initiator | This compound |

Conversion of Hydroxymethyl or Other Functional Groups to Chloromethyl

An alternative approach involves starting with a precursor that already has a functional group at the desired position, which can then be converted to the chloromethyl group. A common precursor for this transformation is the corresponding hydroxymethyl compound, 4-(hydroxymethyl)phenyl methyl sulfone.

The conversion of the hydroxymethyl group to a chloromethyl group can be readily achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it cleanly converts the alcohol to the chloride, with the byproducts (SO₂ and HCl) being gaseous.

Other reagents that can effect this transformation include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).

| Precursor | Reagent | Byproducts |

| 4-(Hydroxymethyl)phenyl methyl sulfone | Thionyl chloride (SOCl₂) | SO₂, HCl |

| 4-(Hydroxymethyl)phenyl methyl sulfone | Phosphorus trichloride (PCl₃) | H₃PO₃ |

| 4-(Hydroxymethyl)phenyl methyl sulfone | Phosphorus pentachloride (PCl₅) | POCl₃, HCl |

Multistep Synthetic Sequences from Readily Available Aromatic Starting Materials

Route 1: Starting from Toluene

Sulfonylation: Toluene can be reacted with methanesulfonyl chloride via a Friedel-Crafts acylation reaction to introduce the methylsulfonyl group. This reaction will predominantly yield the para-substituted product, 4-methylphenyl methyl sulfone, due to the ortho-, para-directing effect of the methyl group.

Chlorination: The resulting 4-methylphenyl methyl sulfone is then subjected to side-chain chlorination, as described in section 2.2.1, to afford the final product, this compound.

Route 2: Starting from 4-Chlorotoluene

Nucleophilic Substitution: 4-Chlorotoluene can be reacted with sodium methanethiolate (B1210775) (NaSMe) in a nucleophilic aromatic substitution reaction to form 4-methylphenyl methyl sulfide (B99878).

Oxidation: The thioether is then oxidized to the corresponding sulfone, 4-methylphenyl methyl sulfone, using an oxidizing agent such as hydrogen peroxide. google.com

Chlorination: Finally, side-chain chlorination of the methyl group provides the target compound.

Route 3: Starting from 4-Methylbenzenesulfonyl Chloride

Reduction and Methylation: A one-pot method has been described where 4-toluenesulfonyl chloride is first reduced with sodium sulfite (B76179) to form sodium 4-methylbenzenesulfinate. This intermediate is then methylated in the same reaction vessel using chloromethane (B1201357) to yield 4-methylphenyl methyl sulfone. google.com

Chlorination: The subsequent side-chain chlorination of the methyl group leads to the formation of this compound.

Sequential Functionalization of Benzene Derivatives

A primary strategy for the synthesis of this compound involves the stepwise introduction of the required functional groups onto a benzene ring. This can be achieved through two main sequences: chloromethylation of a pre-existing methylsulfonylbenzene or sulfonation followed by methylation of a chloromethylated benzene derivative.

One common approach begins with methyl phenyl sulfone. This starting material can be subjected to a chloromethylation reaction, typically using paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The methylsulfonyl group is a meta-director in electrophilic aromatic substitution; however, under forcing conditions, some para-substitution can be achieved. The reaction proceeds as follows:

Reaction Scheme 1: Chloromethylation of Methyl Phenyl Sulfone

Alternatively, a more regioselective route involves starting with a para-substituted benzene derivative. For instance, p-toluenesulfonyl chloride can be used as a precursor. A patent describes a similar synthesis for a related compound, 4-chlorophenylmethyl sulfone, which involves the reduction of the sulfonyl chloride to a sulfinate salt, followed by methylation. google.com Adapting this method, p-toluenesulfonyl chloride can be reduced with a reducing agent like sodium sulfite to form sodium p-toluenesulfinate. This intermediate can then be methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide to yield 4-methylphenyl methyl sulfone. The final step would be the radical chlorination of the methyl group to the desired chloromethyl group.

Another sequential approach involves the oxidation of a sulfide precursor. For example, 1-(chloromethyl)-4-(methylthio)benzene can be oxidized to the corresponding sulfone. This oxidation is typically carried out using strong oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

| Starting Material | Reagents | Key Steps |

| Methyl phenyl sulfone | Paraformaldehyde, HCl, ZnCl2 | Chloromethylation |

| p-Toluenesulfonyl chloride | 1. Na2SO3 2. (CH3)2SO4 3. Cl2, UV light | Reduction, Methylation, Chlorination |

| 1-(Chloromethyl)-4-(methylthio)benzene | H2O2, CH3COOH | Oxidation |

Condensation and Cyclization Reactions in the Formation of Aryl-Chloromethyl-Sulfonyl Scaffolds

While condensation and cyclization reactions are fundamental in the synthesis of complex molecules, their direct application to form a simple, acyclic molecule like this compound is not a primary synthetic strategy. However, the principles of these reactions are relevant to the formation of the bonds within the target molecule and in the synthesis of more complex structures containing the aryl-chloromethyl-sulfonyl motif.

For instance, the formation of the aryl-sulfonyl bond can be viewed as a condensation reaction. The Friedel-Crafts sulfonylation of benzene with methanesulfonyl chloride, catalyzed by a Lewis acid like aluminum chloride, involves the elimination of HCl and the formation of a C-S bond. This reaction, however, often leads to a mixture of products and can be difficult to control for specific isomers.

Condensation reactions are more commonly employed in the synthesis of larger molecules where the this compound moiety is a building block. For example, the chloromethyl group is highly reactive and can participate in condensation reactions with nucleophiles to build more complex structures.

Cyclization reactions are generally not employed for the direct synthesis of this compound. Instead, this compound might be used as a reactant in a subsequent cyclization step to form heterocyclic compounds.

Catalytic Approaches in the Synthesis of Substituted Benzenes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted benzenes like this compound can benefit significantly from such approaches.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-type coupling)

Metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed reactions like the Suzuki-Miyaura coupling, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct route to this compound, these methods are highly valuable for the synthesis of its precursors.

Recent research has demonstrated that aryl sulfones can act as electrophilic coupling partners in Suzuki-Miyaura cross-coupling reactions. chemrxiv.org This opens up possibilities for synthesizing precursors to the target molecule. For example, a di-functionalized benzene ring containing a sulfone group and another leaving group (like a halide) could undergo a Suzuki coupling to introduce a methyl group, which could then be chloromethylated.

Furthermore, Suzuki-type sulfonylation reactions have been developed for the synthesis of diaryl sulfones. These reactions typically involve the coupling of an arylboronic acid with an arylsulfonyl chloride or other sulfonylating agents, catalyzed by a palladium complex. chemrevlett.com This methodology could be adapted to synthesize a precursor like 4-methylphenyl methyl sulfone from p-tolylboronic acid and a methanesulfonylating agent.

| Coupling Partners | Catalyst | Product Type |

| Aryl sulfone and Arylboronic acid | Palladium complex | Biaryl precursor |

| Arylboronic acid and Arylsulfonyl chloride | Palladium complex | Diaryl sulfone precursor |

Green Chemistry Principles in Synthetic Route Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be optimized according to these principles.

One area of improvement is the replacement of traditional Friedel-Crafts catalysts. Classical Lewis acids like AlCl3 are used in stoichiometric amounts and generate significant amounts of acidic waste. The use of solid acid catalysts, such as zeolites and clays (B1170129) like montmorillonite, offers a greener alternative. scispace.comrsc.org These catalysts are often reusable, non-corrosive, and can lead to higher selectivity.

The oxidation of sulfides to sulfones is another area for green optimization. Traditional methods often use stoichiometric amounts of strong oxidants. The use of hydrogen peroxide as an oxidant is a greener alternative, as its only byproduct is water. Catalyst-free oxidations of sulfides to sulfones using reagents like oxone in water have also been reported, offering a mild and environmentally benign protocol. rsc.org

Solvent choice is also a critical aspect of green chemistry. Many classical organic reactions are performed in volatile and often toxic organic solvents. The development of solvent-free reaction conditions, for example, using microwave irradiation, can significantly reduce the environmental impact. organic-chemistry.orgthieme-connect.com Water is also being explored as a green solvent for many reactions, including the synthesis of sulfones. acs.org

| Green Chemistry Approach | Traditional Method | Green Alternative |

| Catalysis | Stoichiometric AlCl3 | Reusable solid acids (zeolites, clays) |

| Oxidation | Strong oxidants (e.g., KMnO4) | Hydrogen peroxide, Oxone in water |

| Solvents | Volatile organic solvents | Solvent-free (microwave), Water |

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 4 Methylsulfonyl Benzene

Reactivity Profile of the Chloromethyl Group

The chemical behavior of 1-(chloromethyl)-4-(methylsulfonyl)benzene is largely dictated by the reactivity of the chloromethyl group (-CH₂Cl). This functional group is a benzylic halide, which positions the halogen-bearing carbon atom directly adjacent to the benzene (B151609) ring. This unique structural arrangement confers a high degree of reactivity, particularly in nucleophilic substitution reactions.

Benzylic halides are capable of undergoing nucleophilic substitution through both unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. ucsd.eduyoutube.com The S(_N)1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is subsequently attacked by a nucleophile. ucsd.edu The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, proceeding through a single transition state. ucsd.eduyoutube.com

For this compound, the reaction pathway is significantly influenced by the electronic properties of the para-substituent, the methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group is a potent electron-withdrawing group. In a potential S(_N)1 reaction, this group would severely destabilize the intermediate benzylic carbocation through its strong inductive and resonance effects, thereby increasing the activation energy for this pathway. Consequently, nucleophilic substitution reactions on this compound proceed preferentially through the S(_N)2 mechanism. byjus.com This pathway avoids the formation of the unfavorable carbocation and is characterized by a backside attack of the nucleophile on the chloromethyl carbon. ucsd.edu

The high reactivity of the chloromethyl group in S(_N)2 reactions makes this compound a valuable substrate for introducing functional groups containing heteroatoms such as oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net These reactions typically involve the displacement of the chloride ion by a suitable heteroatomic nucleophile.

Oxygen Nucleophiles: Reaction with alkoxides or phenoxides (generated from alcohols or phenols with a base) yields the corresponding ethers. Similarly, carboxylate salts can be used to form esters.

Nitrogen Nucleophiles: Amines, both primary and secondary, can act as nucleophiles to produce substituted benzylamines. Other nitrogen nucleophiles like azide (B81097) ions can also be used to introduce the azido (B1232118) functional group.

Sulfur Nucleophiles: Thiolates, generated from thiols, readily react to form thioethers (sulfides), demonstrating the utility of this compound in synthesizing sulfur-containing molecules. researchgate.net

The table below summarizes representative S(_N)2 reactions for introducing heteroatom-containing functional groups.

| Nucleophile | Reagent Example | Product Class |

| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ether |

| Phenoxide | Sodium phenoxide (NaOPh) | Ether |

| Carboxylate | Sodium acetate (B1210297) (NaOCOCH₃) | Ester |

| Amine | Ammonia (NH₃) | Primary Amine |

| Azide | Sodium azide (NaN₃) | Azide |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

The electrophilic nature of the chloromethyl carbon also facilitates its use in various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building more complex molecular skeletons. illinois.edu These reactions also proceed via an S(_N)2 mechanism, where a carbon-based nucleophile displaces the chloride.

Common carbon nucleophiles used in these transformations include:

Cyanide Ion: The reaction with an alkali metal cyanide, such as sodium cyanide (NaCN), is a straightforward method to introduce a nitrile (-CN) group, extending the carbon chain by one atom.

Enolates: Stabilized carbanions, such as the enolate derived from diethyl malonate, can attack the benzylic carbon to form a new C-C bond. This is a classic method for carbon chain extension and further functionalization.

Organometallic Reagents: While highly reactive organometallics like Grignard reagents can be problematic due to side reactions, softer organometallic nucleophiles like organocuprates (Gilman reagents) can be effective for coupling. chemistry.coach Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can potentially be employed, though they are more commonly used with aryl or vinyl halides. chemistry.coach

The table below provides examples of carbon-carbon bond-forming reactions.

| Nucleophile | Reagent Example | Product Class |

| Cyanide | Sodium cyanide (NaCN) | Nitrile |

| Malonate Enolate | Diethyl malonate / Sodium ethoxide | Substituted Malonic Ester |

| Acetylide | Sodium acetylide (HC≡CNa) | Alkyne |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Alkylated Arene |

Beyond ionic pathways, the benzylic C-Cl bond in this compound can also undergo homolytic cleavage to participate in radical reactions. This process typically requires energy input in the form of heat or ultraviolet (UV) light, or the use of a radical initiator. Homolysis of the C-Cl bond generates a 4-(methylsulfonyl)benzyl radical and a chlorine radical.

The mechanism of radical reactions involves three key stages:

Initiation: Formation of initial radicals (e.g., R-Cl → R• + Cl•).

Propagation: The initial radical reacts with another molecule to form a new product and another radical, which continues the reaction in a chain process. nih.gov

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain reaction. nih.gov

The stability of the intermediate 4-(methylsulfonyl)benzyl radical is a crucial factor in these reactions. While benzylic radicals are generally stabilized by resonance with the aromatic ring, the presence of the strongly electron-withdrawing -SO₂CH₃ group at the para position can influence this stability. This group may reduce the electron density within the ring, potentially affecting the delocalization and stability of the radical intermediate. Such radical intermediates can undergo further transformations, including addition to unsaturated systems or hydrogen atom abstraction, to form final products. nih.gov

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

Influence of the Methylsulfonyl Group on Aromatic Reactivity

The methylsulfonyl (-SO₂CH₃) group exerts a profound electronic influence on the attached benzene ring, significantly affecting its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.

The methylsulfonyl group is characterized as a strongly deactivating, meta-directing group in electrophilic aromatic substitution. libretexts.org This behavior stems from its powerful electron-withdrawing nature, which operates through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the oxygen atoms in the sulfonyl group pulls electron density away from the benzene ring through the sigma bond framework.

Resonance Effect (-M): The sulfonyl group can withdraw electron density from the ring's pi system via resonance, further reducing the ring's nucleophilicity.

This strong withdrawal of electron density makes the aromatic ring significantly less reactive towards electrophiles compared to unsubstituted benzene, hence the term "deactivating." libretexts.org

The directing effect can be understood by examining the stability of the carbocationic intermediates (arenium ions or sigma complexes) formed upon attack of an electrophile (E⁺) at the ortho, para, and meta positions.

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the methylsulfonyl group. This is a highly destabilized structure because the positive charge is adjacent to the electron-withdrawing group.

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge in the resonance structures is never placed on the carbon atom bearing the -SO₂CH₃ group. While all positions are destabilized by the inductive effect, the intermediates from meta attack avoid the severe destabilization seen in ortho and para attack.

Therefore, the transition state leading to the meta-substituted product is of lower energy than those leading to the ortho or para products, making meta substitution the favored pathway. libretexts.orgyoutube.com

Electron-Withdrawing Properties and Their Impact on Ring Activation

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group, a characteristic that fundamentally governs the reactivity of the entire molecule. This strong inductive and resonance-withdrawing effect significantly reduces the electron density of the benzene ring. researchgate.netnih.gov Consequently, the aromatic ring in this compound is substantially deactivated towards electrophilic aromatic substitution reactions. Electrophiles, which seek electron-rich centers, will react much more slowly with this compound compared to benzene or toluene. quora.com

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), although this typically requires harsh reaction conditions. The primary impact of the methylsulfonyl group's electron-withdrawing nature is observed in its influence on the reactivity of the chloromethyl group.

The key effect is on the mechanism of nucleophilic substitution at the benzylic carbon. Benzylic halides can react via either an SN1 mechanism, which proceeds through a carbocation intermediate, or a concerted SN2 mechanism. The powerful electron-withdrawing -SO₂CH₃ group at the para position strongly destabilizes the formation of a positive charge on the benzylic carbon. khanacademy.orgyoutube.com This destabilization of the potential benzyl (B1604629) cation intermediate effectively disfavors the SN1 pathway. As a result, nucleophilic substitution reactions at the chloromethyl group of this molecule are mechanistically driven towards an SN2 pathway. wikipedia.org

| Para-Substituent on Benzyl Moiety | Electronic Effect | Impact on Benzylic Cation Intermediate | Favored Nucleophilic Substitution Pathway |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Strongly Stabilized | SN1 |

| -CH₃ (Methyl) | Electron-Donating | Stabilized | SN1 / SN2 mixture |

| -H (Hydrogen) | Neutral | Baseline | SN1 / SN2 mixture |

| -Cl (Chloro) | Electron-Withdrawing | Destabilized | SN2 |

| -SO₂CH₃ (Methylsulfonyl) | Strongly Electron-Withdrawing | Strongly Destabilized | SN2 |

Interplay Between Functional Groups and Synergistic Reactivity

The chloromethyl and methylsulfonyl groups are not merely independent actors; their proximity on the benzene ring leads to a synergistic interplay that defines the molecule's chemical behavior. The primary interaction is the electronic communication through the aromatic π-system. The methylsulfonyl group acts as a powerful "electron sink," which enhances the electrophilic character of the benzylic carbon atom in the chloromethyl moiety. This makes the carbon atom a more attractive target for nucleophiles, thereby increasing the rate of SN2 reactions compared to benzyl chloride itself under similar conditions.

This synergistic activation is a key feature of the molecule's utility in organic synthesis, allowing for the facile introduction of the 4-(methylsulfonyl)benzyl group into various molecular scaffolds under controlled conditions.

Concerted Reactions Involving Both Chloromethyl and Methylsulfonyl Moieties

A concerted reaction is a chemical process in which all bond-breaking and bond-forming events occur within a single transition state, without the formation of any intermediates. wikipedia.org In the context of this compound, there are no well-documented concerted reactions where both the chloromethyl and methylsulfonyl groups are simultaneously involved in the bond-making and breaking of a single cyclic transition state.

However, the principal reaction of the chloromethyl group—nucleophilic substitution—proceeds through a concerted SN2 mechanism. In this reaction, a nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs. wikipedia.org

Mechanism: SN2 Reaction with a Nucleophile (Nu⁻)

Step 1 (Concerted): The nucleophile (Nu⁻) forms a new bond with the carbon of the -CH₂Cl group, while the C-Cl bond is simultaneously broken. This occurs in a single step through a pentacoordinate transition state.

While the methylsulfonyl group does not directly participate in the bond exchange of this concerted step, its powerful electron-withdrawing influence is crucial. It lowers the energy of the transition state by stabilizing the partial negative charge that develops on the departing chloride ion and by increasing the electrophilicity of the reaction center, thereby facilitating the concerted process.

Selectivity Control in Complex Reaction Environments

The distinct reactivity of the two functional groups in this compound allows for a high degree of selectivity in chemical synthesis. In a reaction environment containing various nucleophiles, the primary site of reactivity is overwhelmingly the benzylic carbon of the chloromethyl group.

Chemoselectivity:

Chloromethyl Group: Highly susceptible to SN2 attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) under mild to moderate conditions.

Methylsulfonyl Group: Generally inert to nucleophilic attack under standard SN2 conditions. The sulfur atom is sterically hindered and less electrophilic than the benzylic carbon.

Aromatic Ring: As discussed, it is deactivated towards electrophiles. Nucleophilic aromatic substitution on the ring would require significantly more forcing conditions (high temperatures, strong bases) and is not competitive with substitution at the chloromethyl site.

This pronounced difference in reactivity allows for precise control. For instance, a multifunctional nucleophile can be directed to react exclusively at the chloromethyl position, leaving other functional groups and the aromatic ring intact. This chemoselectivity is a cornerstone of its application as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. guidechem.com Control of stoichiometry and reaction conditions (e.g., temperature, solvent) can further ensure that only the desired monosubstitution product is formed, preventing potential side reactions.

| Functional Group | Reaction Type | Relative Reactivity | Typical Conditions |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution (SN2) | High | Nucleophile, mild base, room temp. to moderate heat |

| Aromatic Ring (C₆H₄) | Nucleophilic Aromatic Substitution (SNAr) | Very Low | Strong nucleophile, high temperature, high pressure |

| Methylsulfonyl (-SO₂CH₃) | Nucleophilic Attack at Sulfur | Extremely Low | Generally unreactive under nucleophilic conditions |

Applications in Advanced Organic Synthesis and Material Science Research

Strategic Use as a Key Intermediate in Complex Molecule Synthesis

The dual functionality of 1-(Chloromethyl)-4-(methylsulfonyl)benzene positions it as a crucial building block in multi-step organic synthesis. The chloromethyl group serves as a reactive handle for introducing the 4-(methylsulfonyl)benzyl moiety into a target molecule, typically through nucleophilic substitution reactions. Simultaneously, the methylsulfonyl group significantly influences the electronic properties of the benzene (B151609) ring, enhancing the reactivity and modifying the properties of the final product. This makes the compound a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov

In medicinal chemistry, the 4-(methylsulfonyl)phenyl group is a well-known pharmacophore found in a variety of therapeutic agents. The ability of this compound to introduce this moiety is exploited in the synthesis of bioactive scaffolds. The sulfonyl group can act as a hydrogen bond acceptor and can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.

Research has shown its utility as a key intermediate in the production of various pharmaceutical agents, particularly those aimed at treating bacterial infections and cancer. nih.gov The introduction of the sulfonyl group is a strategy used to enhance the biological activity of these potential drugs. nih.gov For instance, the methylsulfonyl benzene framework is integral to the structure of certain selective COX-2 inhibitors, a class of anti-inflammatory drugs. While not a direct synthesis, the chemistry of related isomers highlights the importance of this structural unit in pharmaceutical design. The strategic placement of the reactive chloromethyl group allows for its incorporation into larger, more complex molecular architectures, serving as a precursor to advanced pharmaceutical intermediates.

| Precursor/Scaffold Class | Therapeutic Target/Application | Role of the 4-(Methylsulfonyl)benzyl Moiety |

|---|---|---|

| COX-2 Inhibitors | Anti-inflammatory | Forms key interactions in the enzyme's active site. |

| S1P1 Receptor Antagonists | Autoimmune Diseases | Serves as a core structural component in advanced drug candidates like APD334. researchgate.net |

| Anticancer Agents | Oncology | Enhances biological activity and metabolic stability. nih.gov |

| Antibacterial Agents | Infectious Diseases | Contributes to the overall efficacy of the therapeutic agent. nih.gov |

The structural motifs provided by this compound are also valuable in the agrochemical industry. The compound serves as a versatile starting material for creating new pesticides and herbicides. The sulfonyl group is a common feature in many commercial agrochemicals, contributing to their desired biological activity and environmental persistence profile. While specific public-domain examples detailing the direct use of this exact starting material are limited, related compounds such as 1-chloro-4-(methylsulfonyl)-benzene are recognized as being associated with pesticide degradation, indicating the presence of this chemical class in agricultural applications. nih.gov The synthesis of specialty chemicals also benefits from the reactivity of this intermediate, allowing for the production of tailored molecules for various industrial uses. nih.gov

Derivatization Chemistry and Functional Group Transformation

The reactivity of this compound allows for the creation of a diverse array of derivatives. nih.gov This chemical versatility is centered on the two primary functional groups: the chloromethyl group and the methylsulfonyl group, with the former being the principal site for modification.

Researchers have synthesized numerous analogs by targeting the chloromethyl group for nucleophilic substitution. This allows for the attachment of a wide range of functionalities, leading to novel compounds with potentially unique chemical and biological properties. For example, reaction with various amines, thiols, alcohols, and carbanions can yield a library of substituted-methyl derivatives. This approach is fundamental in structure-activity relationship (SAR) studies, where systematic modification of a lead compound helps to optimize its desired properties. The synthesis of complex heterocyclic structures, such as triazolo-thiadiazoles containing a benzenesulfonamide (B165840) moiety, demonstrates how related building blocks can be elaborated into novel chemical entities with potential therapeutic applications. bldpharm.com

The benzylic chloride is the most reactive site on the molecule for synthetic transformations. It readily undergoes SN2 reactions with a wide variety of nucleophiles, allowing for the selective introduction of new functional groups at the methylene (B1212753) position. This predictable reactivity makes it an ideal substrate for controlled chemical modifications. For instance, the chloromethyl group can be converted into amines, ethers, thioethers, esters, nitriles, and other functionalities, thereby creating a diverse set of derivatives from a single starting material. A notable application of this selective reactivity is in pre-column derivatization for analytical purposes, where a reactive chloromethyl group on a molecule is targeted to attach a chromophore, facilitating detection and quantification via HPLC.

| Reagent (Nucleophile) | Resulting Functional Group | Product Class |

|---|---|---|

| Sodium Azide (B81097) (NaN₃) | Azide (-CH₂N₃) | Azides |

| Potassium Cyanide (KCN) | Nitrile (-CH₂CN) | Nitriles |

| Sodium Alkoxide (NaOR) | Ether (-CH₂OR) | Ethers |

| Sodium Thiolate (NaSR) | Thioether (-CH₂SR) | Thioethers |

| Ammonia (NH₃) | Primary Amine (-CH₂NH₂) | Amines |

| Sodium Acetate (B1210297) (CH₃COONa) | Ester (-CH₂OCOCH₃) | Esters |

Development of Advanced Materials

Beyond its role in the synthesis of discrete molecules, this compound is also utilized in materials science. nih.gov It can serve as a monomer or a functionalizing agent in the development of advanced materials such as specialized polymers and coatings. nih.gov The incorporation of the rigid, polar 4-(methylsulfonyl)phenyl unit can impart desirable properties to a material, including improved thermal stability, mechanical strength, and chemical resistance.

Its bifunctional nature allows it to be integrated into polymer chains or grafted onto surfaces. For example, the chloromethyl group can participate in polymerization reactions or act as an anchor point to attach the molecule to a substrate. Chemical suppliers categorize the compound as a material science building block, suggesting its potential use in creating Metal-Organic Framework (MOF) ligands, Organic Light-Emitting Diode (OLED) materials, and other advanced electronic or optical materials. The benzene core and its functional groups are well-suited for constructing the ordered, porous structures characteristic of materials like MOFs.

Polymer Modification and Functionalization using Reactive Groups

This compound is a bifunctional compound that holds significant promise in polymer science, primarily due to the distinct reactivity of its two functional groups: the chloromethyl group (-CH₂Cl) and the methylsulfonyl group (-SO₂CH₃). The strategic combination of these groups on a benzene ring allows for its use in the sophisticated modification and functionalization of polymers.

The primary site for polymer modification is the chloromethyl group. This functional group is highly reactive and serves as an excellent electrophilic site for nucleophilic substitution reactions. ontosight.ai The chlorine atom, being electronegative, polarizes the C-Cl bond, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. ontosight.ai This reactivity is the basis for grafting this compound onto existing polymer backbones that possess nucleophilic sites (e.g., hydroxyl, amino, or thiol groups). This process, often referred to as polymer-analogous reaction, allows for the introduction of the methylsulfonylphenyl moiety as a side chain, thereby altering the polymer's bulk properties. The incorporation of bulky side groups can significantly change the physical characteristics of a polymer, including its glass transition temperature and mechanical rigidity. sid.ir For instance, research on polymers derived from 4-chloromethyl styrene, a structurally related compound, has demonstrated that the chloromethyl group is a versatile handle for introducing various functional substituents onto a polymer chain. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40517-43-9 |

| Molecular Formula | C₈H₉ClO₂S lookchem.com |

| Molecular Weight | 204.67 g/mol lookchem.com |

| Appearance | Solid |

| Vapor Pressure | 3.41E-05 mmHg at 25°C lookchem.com |

Preparation of Functional Monomers and Crosslinking Agents

Beyond its role in modifying existing polymers, this compound is a valuable precursor for the synthesis of novel functional monomers. The high reactivity of the chloromethyl group allows for its conversion into a variety of other functional groups, thereby creating new, polymerizable molecules with tailored properties. This strategy is analogous to the use of 4-(chloromethyl)styrene, which serves as a starting material for a range of functional monomers by substituting the chlorine atom. mdpi.com For example, the chloromethyl group can be readily converted to an azide (-N₃), which can then be reduced to an amine (-NH₂). mdpi.com This amine-functionalized monomer can subsequently be condensed with molecules such as fluorophores, biotin, or carbohydrates to create monomers designed for specific applications in bioprobes and advanced materials. mdpi.com Applying this synthetic logic, this compound can be transformed into a new family of monomers where the methylsulfonyl group imparts specific electronic and physical characteristics to the final polymer.

In the context of material science, the development of crosslinking agents is essential for creating robust polymer networks with enhanced mechanical strength and thermal stability. Crosslinking involves forming covalent bonds between individual polymer chains. For a molecule to act as a crosslinking agent, it must possess at least two reactive sites capable of reacting with polymer chains. While this compound has one highly reactive chloromethyl group, its direct application as a crosslinker is not typical. However, it can be a building block for creating such agents. More directly, related compounds featuring multiple reactive groups are effective crosslinkers. For instance, research into complex organic molecules has shown that subunits containing a chloromethyl group can be efficient DNA cross-linking agents, highlighting the group's potent alkylating ability. nih.gov In polymer chemistry, isomers or derivatives, such as those containing two chloromethyl groups or a combination of a chloromethyl group and another reactive moiety like a vinyl group, would be required for effective crosslinking. A bis(chloromethyl) isomer, for example, could readily link two separate polymer chains through its two electrophilic sites.

Theoretical and Computational Chemistry Studies of 1 Chloromethyl 4 Methylsulfonyl Benzene

Quantum Chemical Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Computational studies employing Density Functional Theory (DFT) are pivotal in elucidating the three-dimensional arrangement of atoms and the electronic landscape of 1-(Chloromethyl)-4-(methylsulfonyl)benzene. DFT methods, particularly using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are widely applied to achieve an optimized molecular geometry that corresponds to a minimum on the potential energy surface.

Beyond structural parameters, DFT calculations provide insights into the electronic structure. The distribution of electron density can be analyzed to understand the effects of the electron-withdrawing sulfonyl group and the chloromethyl group on the aromatic ring. This information is foundational for understanding the molecule's reactivity and spectroscopic behavior.

Ab Initio Methods (e.g., Hartree-Fock) for Comparative Analysis

While DFT is a primary tool, ab initio methods like the Hartree-Fock (HF) theory serve as a valuable benchmark for comparative analysis. The HF method, being a more fundamental approach that does not rely on empirical parameters, provides a different theoretical perspective on the molecular structure and properties of this compound.

By comparing the results obtained from both DFT and HF calculations, researchers can assess the impact of electron correlation, which is accounted for in DFT but neglected in the HF approximation. Discrepancies and similarities in the calculated geometries, energies, and electronic properties can offer deeper insights into the electronic nature of the molecule. For instance, comparing the optimized geometries from both methods can highlight the sensitivity of certain structural parameters to electron correlation effects. This comparative approach strengthens the confidence in the theoretical predictions and provides a more comprehensive understanding of the molecule's characteristics.

Analysis of Electronic Properties

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule is of significant interest. The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would likely involve the benzene (B151609) ring. The LUMO, conversely, is expected to be distributed over the electron-deficient regions, potentially influenced by the strongly electron-withdrawing methylsulfonyl group. Visualizing the spatial distribution of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP is plotted onto the molecule's surface, using a color spectrum to represent different potential values. Regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group due to their high electronegativity. The hydrogen atoms of the methyl and chloromethyl groups, as well as potentially the benzene ring, might exhibit positive potential. By analyzing the MEP map, one can identify the most probable sites for intermolecular interactions, such as hydrogen bonding, and predict the molecule's reactivity towards different chemical species.

Molecular Interactions and Biological Mechanisms Pharmacological and Ecotoxicological Perspectives

Molecular Interaction Studies

The chemical structure of 1-(Chloromethyl)-4-(methylsulfonyl)benzene, featuring a reactive chloromethyl group and a polar methylsulfonyl group on a benzene (B151609) ring, dictates its potential interactions with biological molecules.

The primary site for interaction with biological molecules is the electrophilic carbon of the chloromethyl group (-CH₂Cl). This group is a benzylic halide, which makes it susceptible to nucleophilic substitution reactions (Sₙ2). Within a biological system, numerous nucleophilic functional groups present in amino acids, peptides, and proteins can potentially react with this compound.

Key biological nucleophiles include:

Thiol groups (-SH): The cysteine residue in proteins contains a highly nucleophilic thiol group that can readily displace the chloride ion.

Amino groups (-NH₂): The side chain of lysine (B10760008) and the N-terminal of proteins possess nucleophilic amino groups.

Imidazole (B134444) groups: The side chain of the amino acid histidine can also act as a nucleophile.

These covalent interactions can lead to the alkylation of proteins, potentially altering their structure and function. The methylsulfonyl group (-SO₂CH₃) is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the benzylic carbon. It is generally considered a stable moiety and is less likely to act as an electrophilic site for biological interactions.

| Potential Biological Nucleophile | Functional Group | Amino Acid Example | Potential Interaction |

| Thiol | -SH | Cysteine | Covalent bond formation (Alkylation) |

| Amine | -NH₂ | Lysine, N-terminus | Covalent bond formation (Alkylation) |

| Imidazole | C₃H₃N₂- | Histidine | Covalent bond formation (Alkylation) |

This table presents conceptual interactions based on the chemical properties of the functional groups.

From a medicinal chemistry standpoint, the structural motifs of this compound suggest several possible non-covalent interactions that could contribute to binding within a receptor pocket. While specific receptor targets are not defined for this compound itself, its fragments are found in various pharmacologically active molecules.

Conceptual binding interactions could include:

Hydrogen Bonding: The two oxygen atoms of the methylsulfonyl group are potent hydrogen bond acceptors, capable of forming interactions with hydrogen bond donor residues in a receptor, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, asparagine, or glutamine.

Hydrophobic and Aromatic Interactions: The benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine). It can also participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Dipole-Dipole Interactions: The strong dipole moment of the sulfonyl group can contribute to favorable electrostatic interactions within a binding site.

These non-covalent binding modes are crucial for the initial recognition and orientation of a molecule within a receptor, preceding any potential covalent interaction by the chloromethyl group.

Mechanistic Role in Drug Molecule Synthesis

This compound is a valuable building block in organic synthesis, primarily used to introduce the 4-(methylsulfonyl)benzyl moiety into larger, more complex molecules.

The utility of this compound in synthesis stems from the reactivity of the chloromethyl group. It allows for the straightforward attachment of the 4-(methylsulfonyl)benzyl group to a parent molecule via nucleophilic substitution. This is a common strategy in the synthesis of pharmaceuticals where this specific structural unit is required. For instance, molecules containing this moiety have been investigated as potential therapeutic agents. The synthesis of various chlorine-containing molecules is a significant area of drug discovery, as chlorine can alter a molecule's potency and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific parts of a molecule contribute to its biological activity. By using this compound or its derivatives, medicinal chemists can systematically explore the importance of the 4-(methylsulfonyl)benzyl group for a drug's efficacy.

For example, in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation, SAR studies have been conducted on molecules containing related structures. elsevierpure.comresearchgate.net Researchers have synthesized series of analogues where the benzyl (B1604629) portion of the molecule is modified to determine the optimal substituents for receptor antagonism. elsevierpure.com The methylsulfonyl group, in particular, can be evaluated for its role in potency and selectivity by comparing it with other substituents at the same position. These studies help in optimizing lead compounds to enhance their therapeutic profiles. researchgate.net

| SAR Study Parameter | Role of this compound Moiety | Example from Related Compounds |

| Potency | The sulfonyl group can act as a key hydrogen bond acceptor to increase binding affinity. | Modifications to the sulfonylamino group in TRPV1 antagonists significantly impact receptor activity. elsevierpure.comresearchgate.net |

| Selectivity | The specific size, shape, and electronic properties of the moiety can confer selectivity for one receptor subtype over others. | Halogen substitution on the benzyl ring of related thiourea (B124793) analogues enhanced TRPV1 antagonism. elsevierpure.com |

| Pharmacokinetics | The polarity of the sulfonyl group can influence solubility, absorption, and metabolism. | The addition of specific chemical groups is a known strategy to improve the half-life and potency of drug candidates. nih.gov |

This table illustrates the conceptual contribution of the specified moiety to SAR studies, drawing parallels from research on related molecular structures.

Environmental and Ecotoxicological Mechanistic Research

Organochlorine compounds can be persistent in the environment and may possess toxic properties. nih.gov The environmental fate of such chemicals is influenced by factors like water solubility, soil adsorption, and susceptibility to degradation pathways such as photolysis and microbial action. nih.govresearchgate.net

Potential ecotoxicological mechanisms could involve:

Reactivity and Toxicity: The reactive chloromethyl group could alkylate biological macromolecules in environmental organisms, potentially leading to toxicity. The toxicity of heterocyclic compounds, for example, can be influenced by the presence of halogen atoms. mdpi.com

Persistence and Bioaccumulation: The stability of the benzene and methylsulfonyl groups might contribute to the compound's persistence. Its aromatic nature suggests a potential for bioaccumulation in the fatty tissues of organisms, a common concern with organochlorine pesticides. nih.gov

Transformation Products: Environmental degradation, whether through biotic or abiotic processes, could lead to the formation of transformation products. For instance, hydrolysis of the chloromethyl group would yield the corresponding benzyl alcohol, which may have different toxicity and mobility characteristics.

Comprehensive risk assessments are necessary to understand the environmental impact of such chemicals. mdpi.com

Elucidation of Environmental Degradation Pathways

The persistence of "this compound" in the environment is determined by its susceptibility to various degradation processes, including photolytic and microbial degradation.

The biodegradation of "this compound" by microorganisms is a key process in its environmental attenuation. The presence of both a chlorinated substituent and a sulfonate-related group presents challenges for microbial degradation. Many halogenated aromatic compounds are known to be recalcitrant to biodegradation. However, various microorganisms have evolved metabolic pathways to utilize such compounds as a source of carbon and energy.

The initial step in the aerobic biodegradation of chlorinated aromatic compounds often involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. This is followed by dehydrogenation to a catechol derivative. In the case of "this compound," this would likely lead to a substituted chlorocatechol. Subsequent degradation typically proceeds via ortho- or meta-ring cleavage pathways, eventually funneling the intermediates into central metabolic pathways like the Krebs cycle. The complete metabolism of chlorinated benzenes has been observed in bacteria such as Ralstonia sp., which can involve a novel recombination of gene clusters for chlorocatechol degradation and aromatic ring dioxygenases nih.gov. The presence of the methylsulfonyl group may also influence the biodegradability, as sulfonated aromatic compounds can be inhibitory to microbial growth and their degradation often requires specific enzymatic machinery.

Microbial communities can adapt to the presence of xenobiotic compounds like "this compound" through processes such as horizontal gene transfer, allowing for the acquisition of new metabolic capabilities. Fungi, particularly white-rot fungi, are also known to degrade a wide range of organochlorine pesticides and other aromatic pollutants through the action of extracellular ligninolytic enzymes nih.govresearchgate.net.

Table 1: Potential Microbial Degradation Processes for Aromatic Compounds

| Degradation Process | Key Enzymes/Mechanisms | Relevant Microorganisms (Examples) |

| Aerobic Biodegradation | Dioxygenases, Dehydrogenases, Catechol Dioxygenases | Pseudomonas sp., Ralstonia sp. |

| Fungal Degradation | Lignin Peroxidases, Manganese Peroxidases, Laccases | Phanerochaete chrysosporium, Trametes versicolor |

| Anaerobic Biodegradation | Reductive Dehalogenation | Dehalococcoides sp. |

Note: This table represents general processes for related compounds and is not specific to "this compound" due to a lack of direct research.

Molecular Mechanisms of Ecological Impact (e.g., interference with physiological processes of aquatic organisms)

The ecological impact of "this compound" on aquatic organisms is a critical area of ecotoxicological research. While direct toxicity data for this specific compound is limited, the known effects of its structural components—a chlorinated aromatic hydrocarbon and a sulfonyl-containing moiety—can provide insights into its potential molecular mechanisms of toxicity.

Exposure to aromatic hydrocarbons like benzene can cause a range of toxic effects in aquatic organisms. These effects can be acute, leading to mortality, or sub-lethal, affecting growth, reproduction, and behavior ccme.caeeer.orgresearchgate.neteeer.org. At the molecular level, benzene and its derivatives can induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that can damage cellular components such as lipids, proteins, and DNA.

The presence of the chloromethyl group may enhance the reactivity and toxicity of the molecule. Chlorinated organic compounds can interfere with various physiological processes. For instance, they can act as neurotoxins by inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for nerve impulse transmission preprints.org. Inhibition of AChE can lead to paralysis and death.

Furthermore, aquatic organisms possess detoxification mechanisms to cope with xenobiotic exposure. A key system is the cytochrome P450 monooxygenase (CYP) system, which is involved in the phase I metabolism of many organic pollutants. Exposure to certain chemicals can induce the activity of specific CYP enzymes, such as ethoxyresorufin-O-deethylase (EROD), which is often used as a biomarker of exposure to aromatic hydrocarbons nih.govresearchgate.netnih.gov. Phase II metabolism involves the conjugation of the metabolized xenobiotics with endogenous molecules like glutathione, facilitated by enzymes such as glutathione-S-transferase (GST), to increase their water solubility and facilitate their excretion nih.govresearchgate.netnih.gov. Changes in the levels of these biochemical markers can indicate exposure to and the physiological response of an organism to a toxicant.

Table 2: Potential Biochemical Markers of Toxicity in Aquatic Organisms

| Biomarker | Physiological Function | Potential Effect of Xenobiotic Exposure |

| Acetylcholinesterase (AChE) | Neurotransmission | Inhibition |

| Cytochrome P450 (CYP) | Xenobiotic Metabolism (Phase I) | Induction or Inhibition |

| Ethoxyresorufin-O-deethylase (EROD) | Specific CYP1A activity | Induction |

| Glutathione-S-transferase (GST) | Detoxification (Phase II) | Induction |

| Glutathione (GSH) | Antioxidant defense, Detoxification | Depletion or Induction |

Note: This table outlines general biomarkers of xenobiotic exposure and is not based on specific studies of "this compound".

Advanced Analytical and Characterization Techniques in Research

High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of "1-(Chloromethyl)-4-(methylsulfonyl)benzene".

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, such as ¹H NMR and ¹³C NMR, provide detailed information about the molecular framework of the compound. While specific high-resolution spectra for "this compound" are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons on the benzene (B151609) ring, being in a disubstituted para-arrangement, would typically appear as two distinct doublets (an AA'BB' system) in the aromatic region (δ 7.5-8.0 ppm). The singlet for the methyl protons of the sulfonyl group would likely be observed around δ 3.0 ppm. The chloromethyl protons would present as a sharp singlet further downfield, anticipated in the range of δ 4.6-4.8 ppm, due to the electron-withdrawing effects of the adjacent chlorine atom and the benzene ring. For comparison, the methyl protons in the related compound 1-Methyl-4-(methylsulfonyl)-benzene are observed around 2.4 ppm, while the sulfonyl methyl protons are at 3.0 ppm. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbon of the chloromethyl group is expected around δ 45-50 ppm. The methyl carbon of the sulfonyl group would appear at a similar chemical shift. The aromatic carbons would show four distinct signals, with the carbon attached to the sulfonyl group being the most downfield due to strong deshielding effects. Based on data for 1-Methyl-4-(methylsulfonyl)-benzene, the aromatic carbons are observed at approximately δ 128, 130, 140, and 144 ppm. chemicalbook.com

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to -SO₂CH₃) | ~7.9 | Doublet |

| Aromatic (ortho to -CH₂Cl) | ~7.6 | Doublet |

| Chloromethyl (-CH₂Cl) | ~4.7 | Singlet |

| Methylsulfonyl (-SO₂CH₃) | ~3.1 | Singlet |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact molecular weight and elemental formula of the compound. Using techniques like Electrospray Ionization (ESI), the calculated mass for the protonated molecule [M+H]⁺ of C₈H₉ClO₂S would be precisely measured, allowing for confirmation of its atomic composition. rsc.org The fragmentation pattern in the mass spectrum would reveal characteristic losses. For instance, the cleavage of the C-Cl bond would result in a significant fragment, and the loss of the methylsulfonyl group could also be observed. Analysis of related structures, such as 1-(chloromethyl)-4-methyl-benzene, shows a typical fragmentation pattern involving the loss of the chlorine atom. nist.gov

Chromatographic Separation and Detection Methods (e.g., GC-MS for degradation product analysis, HPLC for purity and reaction monitoring)

Chromatographic techniques are essential for separating "this compound" from impurities, monitoring the progress of its synthesis, and analyzing its potential degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing the thermal degradation of sulfone-containing compounds. mdpi.com When subjected to high temperatures, as in pyrolysis-GC-MS, molecules containing sulfone groups are known to degrade via specific pathways. researchgate.netcapes.gov.br The primary degradation products expected from "this compound" would include sulfur dioxide (SO₂) and various aromatic compounds resulting from the cleavage of the carbon-sulfur bonds and rearrangements of the phenyl ring. researchmap.jp This technique is invaluable for studying the thermal stability and decomposition mechanisms of the compound.

Potential Thermal Degradation Products Identified by GC-MS

| Product | Formation Pathway |

|---|---|

| Sulfur Dioxide (SO₂) | Cleavage of C-S bonds in the sulfone group. researchmap.jp |

| Benzyl (B1604629) Chloride Derivatives | Fragmentation of the parent molecule. |

| Phenolics and Aromatics | Rearrangement and decomposition at high temperatures. researchmap.jp |

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is a reactant or product. Using a suitable stationary phase (such as C18) and a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), HPLC can effectively separate the target compound from starting materials, byproducts, and impurities. A UV detector is commonly used for detection, as the benzene ring provides strong chromophoric activity. This allows for accurate quantification and determination of purity levels, which is essential for quality control in research and synthesis.

X-ray Crystallography for Precise Molecular Structure Determination

For example, the crystal structure of 4-chlorobenzyl chloride has been determined, revealing a planar chlorobenzene (B131634) ring with the CH₂Cl bond oriented nearly orthogonally to it. mdpi.com The bond lengths and angles are consistent with other determined structures of benzyl halides. mdpi.comresearchgate.net Similarly, crystal structures of molecules containing the (methylsulfonyl)phenyl moiety show specific packing arrangements often stabilized by intermolecular interactions like C—H⋯O hydrogen bonds. nih.gov

Should single crystals of "this compound" be obtained, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the sulfonyl group and the chloromethyl substituent.

Torsional Angles: Defining the orientation of the substituents relative to the benzene ring.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, which could involve weak hydrogen bonds or other non-covalent interactions influencing the material's bulk properties.

Key Structural Parameters from X-ray Crystallography of a Related Compound (4-Chlorobenzyl Chloride)

| Parameter | Observed Value (Å or °) | Reference |

|---|---|---|

| C(aromatic)–Cl Bond Length | 1.724 (7) Å | mdpi.com |

| C(methylene)–Cl Bond Length | 1.791 (9) Å | mdpi.com |

| C(aromatic)–C(methylene) Bond Length | 1.499 (10) Å | mdpi.com |

| C–C–Cl Angle (methylene) | 111.1 (5)° | mdpi.com |

| CH₂Cl plane to Benzene Ring Angle | 86.2° | mdpi.com |

This crystallographic information is fundamental for detailed structural studies and for understanding the relationship between molecular structure and material properties.

Environmental Fate, Transport, and Remediation Research

Persistence and Bioaccumulation Potential in Environmental Compartments

The persistence and bioaccumulation potential of a chemical are key indicators of its environmental risk. Persistent, bioaccumulative, and toxic (PBT) substances are compounds that resist degradation, accumulate in living organisms, and have toxic effects. wikipedia.org The molecular structure of 1-(Chloromethyl)-4-(methylsulfonyl)benzene contains features that influence these characteristics.

The presence of a benzene (B151609) ring and a carbon-chlorine bond suggests a degree of persistence, a common trait among chlorinated aromatic hydrocarbons which are known to resist degradation. nih.gov However, the high reactivity of the chloromethyl group (benzyl chloride moiety) suggests it is susceptible to hydrolysis, which would transform the parent compound. oecd.orgwikipedia.org The hydrolysis product would be 4-(methylsulfonyl)benzyl alcohol.

The bioaccumulation potential is largely influenced by a compound's lipophilicity (fat-solubility). While the benzene ring is lipophilic, the methylsulfonyl group (-SO₂CH₃) is polar and increases water solubility. This polarity is expected to reduce the compound's tendency to partition into fatty tissues of organisms compared to highly non-polar chlorinated compounds like PCBs or DDT. wikipedia.orgsioc-journal.cn Therefore, while persistence may be a concern, the potential for high bioaccumulation is likely mitigated by the sulfonyl group.

| Characteristic | Definition | Relevance to this compound |

|---|---|---|

| Persistence | Resistance to degradation from environmental factors (biotic and abiotic). wikipedia.org | The aromatic ring suggests stability, but the reactive chloromethyl group is prone to hydrolysis, potentially limiting overall persistence. oecd.org |